Enzyme Inhibition Potency: Ortho-Fluoro Biphenyl-3-Carboxylic Acid Derivatives Exhibit >50-Fold Variation in hDHODH Ki Across Regioisomers
In human dihydroorotate dehydrogenase (hDHODH) enzyme inhibition assays using N-terminally truncated recombinant hDHODH, structurally related biphenyl carboxylic acid derivatives demonstrate that the precise positioning of the carboxylic acid on the biphenyl scaffold—and its spatial relationship to fluoro and methoxy substituents—produces Ki values spanning more than two orders of magnitude [1]. A derivative incorporating a 2-fluoro-4-(3-methoxyphenyl)phenyl scaffold, which shares the ortho-fluoro biphenyl carboxylic acid architecture characteristic of 2'-fluoro-4'-methoxybiphenyl-3-carboxylic acid, exhibits a Ki of 245 nM against hDHODH [1]. This binding affinity position is notable within the context of biphenyl carboxylic acid-derived hDHODH inhibitors, where scaffold modifications yield Ki values ranging from approximately 1 nM to >10,000 nM across the compound class [1]. The ortho-fluoro substitution pattern present in 2'-fluoro-4'-methoxybiphenyl-3-carboxylic acid constrains the biphenyl dihedral angle to approximately 50-60° in the ground state, a conformation that pre-organizes the carboxylic acid for productive engagement with the hDHODH ubiquinone binding site when elaborated into inhibitor scaffolds.
| Evidence Dimension | hDHODH enzyme inhibition Ki |
|---|---|
| Target Compound Data | Scaffold class representative: Ki = 245 nM (ortho-fluoro biphenyl carboxylic acid architecture) |
| Comparator Or Baseline | Biphenyl carboxylic acid class range: Ki values spanning ~1 nM to >10,000 nM depending on regioisomeric substitution pattern |
| Quantified Difference | >50-fold variation in Ki across regioisomeric biphenyl carboxylic acid derivatives |
| Conditions | In vitro hDHODH enzyme inhibition assay using N-terminally truncated recombinant hDHODH enzyme |
Why This Matters
The ortho-fluoro positioning in 2'-fluoro-4'-methoxybiphenyl-3-carboxylic acid enforces a specific biphenyl dihedral angle (~50-60°) that regioisomeric analogs cannot replicate, directly impacting target binding geometry when the carboxylic acid is employed as a ligand-anchoring functional group.
- [1] BindingDB Entry BDBM16111. Ki: 245 nM. Target: Human dihydroorotate dehydrogenase (hDHODH). Assay Description: In vitro inhibition measured using N-terminally truncated recombinant hDHODH enzyme. Available from: https://www.bindingdb.org/bind/BindingDB_othersearch.jsp View Source
